![molecular formula C16H12N2O2 B12462827 N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine is a complex organic compound that features a benzodioxole ring and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine typically involves the condensation of an indole derivative with a benzodioxole-containing aldehyde. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, depending on the desired reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the indole and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines.
Applications De Recherche Scientifique
(E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine involves its interaction with specific molecular targets. The compound’s electron-rich environment allows it to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), by binding to their active sites. This inhibition can lead to anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino]-4,5-dimethylfuran-3-carbonitrile
- Thiophene/Hydrazones
- C3 amino-substituted chalcone derivatives
Uniqueness
(E)-N-(2H-1,3-benzodioxol-5-yl)-1-1H-indol-3-ylmethanimine is unique due to its specific combination of a benzodioxole ring and an indole moiety, which imparts distinct electronic and steric properties. These features make it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C16H12N2O2 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C16H12N2O2/c1-2-4-14-13(3-1)11(9-18-14)8-17-12-5-6-15-16(7-12)20-10-19-15/h1-9,18H,10H2 |
Clé InChI |
KYFJQQKLAQMOCU-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)N=CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


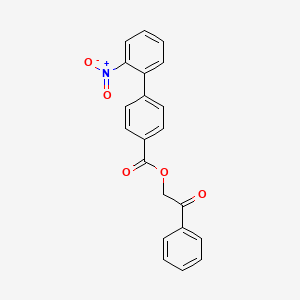
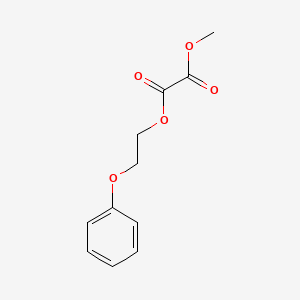
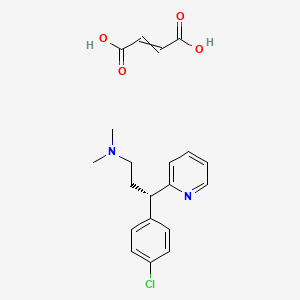
![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)

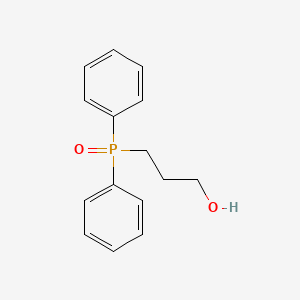
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
![1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone](/img/structure/B12462809.png)

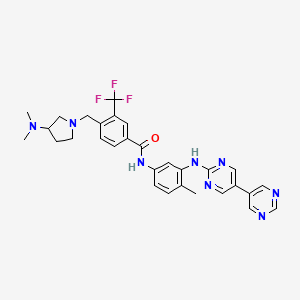

![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)
